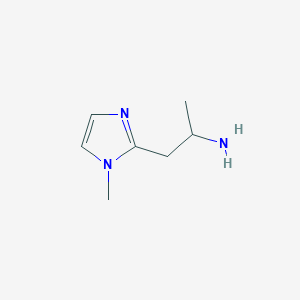

1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

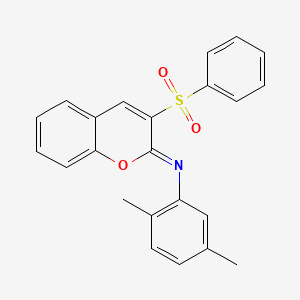

Vue d'ensemble

Description

“1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C5H9N3 . The InChI code for this compound is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .Applications De Recherche Scientifique

Synthesis of Histamine H2 Receptor Agonists

The compound 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine serves as a crucial intermediate in the synthesis of potent impromidine-type histamine H2 receptor agonists. It is efficiently prepared from trans-urocanic acid, through a series of steps including reduction, dehydration, and reduction of nitrile to amine. This process underscores the compound's utility in medicinal chemistry for developing drugs targeting histamine receptors, contributing to treatments for conditions like peptic ulcers and heartburn Christian Sellier et al., 1992.

Catalysis in Transesterification/Acylation Reactions

N-heterocyclic carbenes (NHC), including derivatives of imidazol-2-ylidenes, demonstrate efficiency as catalysts in transesterification processes between esters and alcohols. This application is significant in chemical synthesis and industrial processes, where the transformation of esters is crucial. The use of such catalysts enables the acylation of alcohols with vinyl acetate at room temperature, showcasing the broad potential of imidazole derivatives in catalysis G. Grasa et al., 2002.

Corrosion Inhibition

This compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly for steel in acidic environments. This application is crucial in industries where metal durability and longevity are paramount. Through electrochemical techniques and theoretical approaches, the efficacy of these compounds in preventing corrosion has been demonstrated, highlighting their importance in materials science and engineering M. Yadav et al., 2015.

Metal Complex Synthesis and Biological Activity

The synthesis of metal complexes with this compound derivatives showcases their versatility in forming biologically active compounds. These complexes exhibit a range of activities, from antibacterial and antifungal effects to potential antitumor properties. The study of these complexes provides insights into the development of new therapeutic agents, emphasizing the compound's utility in the synthesis of bioactive molecules A. N. al-Hakimi et al., 2020.

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1-(1-Methyl-1H-imidazol-2-YL)-2-propanamine are Glycylpeptide N-tetradecanoyltransferase 1 in humans and Glycylpeptide N-tetradecanoyltransferase in yeast . These enzymes play a crucial role in the post-translational modification of proteins, which is essential for their function.

Mode of Action

It is believed to interact with its targets, leading to changes in the enzymatic activity of glycylpeptide n-tetradecanoyltransferase . This interaction could potentially alter the post-translational modification of proteins, affecting their function and potentially leading to various downstream effects.

Biochemical Pathways

This could have downstream effects on various cellular processes, including signal transduction, protein degradation, and cellular response to stress .

Result of Action

Given its targets, it is likely to affect the function of proteins that undergo post-translational modification by glycylpeptide n-tetradecanoyltransferase . This could potentially lead to changes in various cellular processes, including signal transduction, protein degradation, and cellular response to stress.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets . .

Propriétés

IUPAC Name |

1-(1-methylimidazol-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(8)5-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISORIIDIGILCPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzo[d]imidazol-5-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2744455.png)

![4-benzoyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2744460.png)

![1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2744461.png)

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2744462.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2744470.png)

![Ethyl 2-(4-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2744473.png)